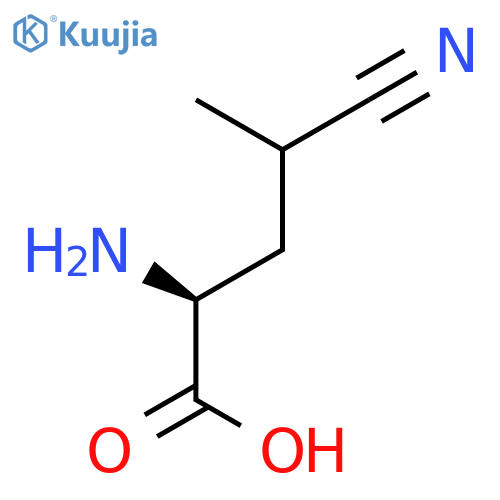

Cas no 150571-06-5 (2-amino-4-cyano-4-methylbutanoic acid)

150571-06-5 structure

商品名:2-amino-4-cyano-4-methylbutanoic acid

2-amino-4-cyano-4-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Norvaline, 4-cyano-(9CI)

- TAN 1434

- 2-amino-4-cyano-4-methylbutanoic acid

- 2-Amino-4-cyano-4-methylbutanoicacid

- DTXSID101315677

- SCHEMBL8961058

- 150571-06-5

- Norvaline, 4-cyano-

- EN300-1298536

-

- インチ: InChI=1S/C6H10N2O2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2,8H2,1H3,(H,9,10)/t4?,5-/m0/s1

- InChIKey: SEZZPFFVJITYEI-AKGZTFGVSA-N

- ほほえんだ: C(C(C)C[C@@H](C(O)=O)N)#N

計算された属性

- せいみつぶんしりょう: 142.074227566g/mol

- どういたいしつりょう: 142.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.7

- トポロジー分子極性表面積: 87.1Ų

2-amino-4-cyano-4-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1298536-1000mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 1000mg |

$414.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-100mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 100mg |

$364.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-250mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 250mg |

$381.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-500mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 500mg |

$397.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-0.05g |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1298536-2500mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 2500mg |

$810.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-5.0g |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1298536-5000mg |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 5000mg |

$1199.0 | 2023-09-30 | ||

| Enamine | EN300-1298536-10.0g |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1298536-1.0g |

2-amino-4-cyano-4-methylbutanoic acid |

150571-06-5 | 1g |

$728.0 | 2023-06-06 |

2-amino-4-cyano-4-methylbutanoic acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

150571-06-5 (2-amino-4-cyano-4-methylbutanoic acid) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量